2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a side chain containing pyrazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with 2,6-difluorobenzoic acid, which undergoes amide formation with an appropriate amine derivative containing the pyrazole and thiophene groups. This process often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like NaH (sodium hydride) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atoms could introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the pyrazole and thiophene groups, making it less complex and potentially less versatile.
N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the difluoro and thiophene groups, which may affect its reactivity and applications.
2,6-difluoro-N-(2-thiophen-2-ylethyl)benzamide: Lacks the pyrazole group, which could influence its biological activity and chemical properties.
Uniqueness
2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of difluoro, pyrazole, and thiophene groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-4-1-5-12(18)15(11)16(22)19-10-13(14-6-2-9-23-14)21-8-3-7-20-21/h1-9,13H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOSSNUXDSJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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